molecular formula C9H5NO2 B2589920 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile CAS No. 378751-64-5

3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile

Cat. No.: B2589920
CAS No.: 378751-64-5
M. Wt: 159.144
InChI Key: FNZPUJQGNXXSME-UHFFFAOYSA-N
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Description

3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile is an organic compound with the molecular formula C9H5NO2 It is a derivative of benzofuran, characterized by the presence of a carbonitrile group at the 5-position and a keto group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of ortho-hydroxyaryl aldehydes and malononitrile in the presence of a base, followed by cyclization to form the benzofuran ring . The reaction conditions often require moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzofurans, hydroxylated derivatives, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile involves its interaction with various molecular targets. The carbonitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The benzofuran ring structure allows for interactions with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzofuran-5-carbonitrile: Lacks the keto group at the 3-position.

    3-Oxo-2,3-dihydrobenzofuran-4-carbonitrile: The carbonitrile group is at the 4-position instead of the 5-position.

    3-Hydroxy-2,3-dihydrobenzofuran-5-carbonitrile: The keto group is replaced by a hydroxyl group.

Uniqueness

3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile is unique due to the presence of both a keto group and a carbonitrile group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-oxo-1-benzofuran-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO2/c10-4-6-1-2-9-7(3-6)8(11)5-12-9/h1-3H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZPUJQGNXXSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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